molecular formula C10H14BrNO4S B13516431 5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide

5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide

Katalognummer: B13516431
Molekulargewicht: 324.19 g/mol
InChI-Schlüssel: YXRXSLANBOACJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO4S. This compound is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide typically involves the reaction of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The sulfonyl chloride is first prepared by reacting 5-bromo-2-(2-ethoxyethoxy)benzene with chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves large-scale synthesis using automated reactors. The process includes the chlorosulfonation of 5-bromo-2-(2-ethoxyethoxy)benzene followed by amination. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines

Wissenschaftliche Forschungsanwendungen

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The ethoxyethoxy group can increase the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

    5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it a versatile reagent in organic synthesis. The ethoxyethoxy group improves its solubility, making it suitable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H14BrNO4S

Molekulargewicht

324.19 g/mol

IUPAC-Name

5-bromo-2-(2-ethoxyethoxy)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14)

InChI-Schlüssel

YXRXSLANBOACJI-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.